Cas no 1043106-60-0 (N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide structure](https://ja.kuujia.com/scimg/cas/1043106-60-0x500.png)
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
- Benzamide, N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]ethyl]-4-methyl-
- N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
-
- インチ: 1S/C16H14ClF3N2OS/c1-10-2-4-11(5-3-10)14(23)21-6-7-24-15-13(17)8-12(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23)
- InChIKey: ZYIHZYXPYPPCIP-UHFFFAOYSA-N
- ほほえんだ: C(NCCSC1=NC=C(C(F)(F)F)C=C1Cl)(=O)C1=CC=C(C)C=C1
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KC-0035-1G |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 1g |
£770.00 | 2025-02-08 | |
A2B Chem LLC | AI82311-5mg |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI82311-500mg |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 500mg |
$720.00 | 2024-04-20 | |
Key Organics Ltd | KC-0035-5MG |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 5mg |
£35.00 | 2025-02-08 | |
Key Organics Ltd | KC-0035-10MG |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 10mg |
£48.00 | 2025-02-08 | |
Key Organics Ltd | KC-0035-5G |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 5g |
£3080.00 | 2025-02-08 | |
Key Organics Ltd | KC-0035-10G |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 10g |
£5775.00 | 2025-02-08 | |
A2B Chem LLC | AI82311-1g |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 1g |
$1295.00 | 2024-04-20 | |
Key Organics Ltd | KC-0035-0.5G |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 0.5g |
£385.00 | 2025-02-08 | |
Key Organics Ltd | KC-0035-1MG |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide |
1043106-60-0 | >95% | 1mg |
£28.00 | 2025-02-08 |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamideに関する追加情報
Introduction to N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide (CAS No. 1043106-60-0)
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1043106-60-0, represents a pinnacle of molecular design, incorporating multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a benzamide moiety, combined with a pyridine ring substituted with chloro and trifluoromethyl groups, suggests a rich structural framework that may interact with biological targets in novel ways.
The molecular structure of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide is characterized by its complex arrangement of atoms. The benzamide group, a well-known pharmacophore, is linked to an ethyl chain that further extends into a pyridine ring. This pyridine ring is notably modified with both a chloro group at the 3-position and a trifluoromethyl group at the 5-position. These substituents not only enhance the compound's lipophilicity but also introduce regions of electronic richness and diversity, which are critical for binding to biological receptors.
In recent years, there has been a surge in the exploration of heterocyclic compounds for their potential therapeutic applications. Pyridine derivatives, in particular, have been extensively studied due to their ability to modulate various biological pathways. The compound in question, N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide, exemplifies this trend by integrating multiple pharmacologically relevant motifs into a single molecule. The sulfanyl group attached to the ethyl chain further increases the compound's complexity and may contribute to its solubility and metabolic stability.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The structural features present in N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide make it an attractive candidate for further derivatization. Researchers have been particularly interested in exploring its interactions with enzymes and receptors involved in inflammation, pain management, and neurodegenerative diseases. The trifluoromethyl group, for instance, is known to enhance binding affinity and metabolic stability, making it a valuable feature in drug design.
Recent studies have begun to uncover the mechanistic insights into how such compounds might exert their effects at the molecular level. The benzamide moiety, for example, has been shown to interact with various proteases and kinases, suggesting potential applications in treating conditions such as cancer and autoimmune disorders. Meanwhile, the pyridine ring with its chloro and trifluoromethyl substituents can serve as a scaffold for designing molecules that selectively target specific neurological pathways. This dual functionality makes N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide a promising candidate for further investigation.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to ensure high yields and purity. For instance, the introduction of the sulfanyl group requires careful handling to avoid unwanted side reactions. Similarly, the installation of the chloro and trifluoromethyl groups on the pyridine ring demands expertise in halogenation reactions. These synthetic challenges highlight the compound's complexity but also underscore its synthetic elegance.
As research continues to progress, new methodologies for studying N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide are being developed. Computational modeling techniques have become increasingly important in predicting how this compound might behave within biological systems. By leveraging molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into its binding affinity and interaction modes with potential targets. These computational approaches complement traditional experimental methods and provide a more comprehensive understanding of the compound's pharmacological properties.
The potential therapeutic applications of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide are vast. Early preclinical studies have suggested that it may have efficacy in treating inflammatory diseases by modulating cytokine production and inhibiting pro-inflammatory enzymes. Additionally, its structural features make it a candidate for developing treatments against neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier is particularly noteworthy, as many CNS-targeting drugs struggle with this challenge.
In conclusion, N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide (CAS No. 1043106-60-0) represents a significant advancement in pharmaceutical chemistry. Its complex structure integrates multiple pharmacophores that suggest broad therapeutic potential across various disease areas. As research progresses, further insights into its mechanism of action and synthetic pathways will continue to emerge, paving the way for new treatments that address unmet medical needs.
1043106-60-0 (N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide) 関連製品
- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)
- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)
- 925233-38-1(3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)
- 2044705-75-9(rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)
- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 162246-79-9(Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate)
- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)
- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)
- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)
- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)